Cas no 1777352-05-2 (2-(1-{cyclobutyl(methyl)carbamoylamino}cyclobutyl)acetic acid)

2-(1-{cyclobutyl(methyl)carbamoylamino}cyclobutyl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-{cyclobutyl(methyl)carbamoylamino}cyclobutyl)acetic acid
- EN300-14010109
- Z1713245208
- 1777352-05-2
- 2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid
-
- Inchi: 1S/C12H20N2O3/c1-14(9-4-2-5-9)11(17)13-12(6-3-7-12)8-10(15)16/h9H,2-8H2,1H3,(H,13,17)(H,15,16)
- InChI Key: OHDAFEQCDYCZGV-UHFFFAOYSA-N
- SMILES: O=C(N(C)C1CCC1)NC1(CC(=O)O)CCC1
Computed Properties
- Exact Mass: 240.14739250g/mol
- Monoisotopic Mass: 240.14739250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 69.6Ų
2-(1-{cyclobutyl(methyl)carbamoylamino}cyclobutyl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14010109-5000mg |
2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid |
1777352-05-2 | 95.0% | 5000mg |
$3479.0 | 2023-09-30 | |
1PlusChem | 1P028GAU-1g |
2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)aceticacid |
1777352-05-2 | 95% | 1g |
$1545.00 | 2023-12-20 | |
Enamine | EN300-14010109-250mg |
2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid |
1777352-05-2 | 95.0% | 250mg |
$594.0 | 2023-09-30 | |
1PlusChem | 1P028GAU-10g |
2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)aceticacid |
1777352-05-2 | 95% | 10g |
$6439.00 | 2023-12-20 | |
1PlusChem | 1P028GAU-50mg |
2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)aceticacid |
1777352-05-2 | 95% | 50mg |
$394.00 | 2023-12-20 | |
Enamine | EN300-14010109-50mg |
2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid |
1777352-05-2 | 95.0% | 50mg |
$278.0 | 2023-09-30 | |
Enamine | EN300-14010109-1.0g |
2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid |
1777352-05-2 | 95% | 1g |
$0.0 | 2023-06-06 | |
1PlusChem | 1P028GAU-2.5g |
2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)aceticacid |
1777352-05-2 | 95% | 2.5g |
$2968.00 | 2023-12-20 | |
Enamine | EN300-14010109-2500mg |
2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid |
1777352-05-2 | 95.0% | 2500mg |
$2351.0 | 2023-09-30 | |
Enamine | EN300-14010109-10000mg |
2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid |
1777352-05-2 | 95.0% | 10000mg |
$5159.0 | 2023-09-30 |
2-(1-{cyclobutyl(methyl)carbamoylamino}cyclobutyl)acetic acid Related Literature
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
Additional information on 2-(1-{cyclobutyl(methyl)carbamoylamino}cyclobutyl)acetic acid
Comprehensive Overview of 2-(1-{cyclobutyl(methyl)carbamoylamino}cyclobutyl)acetic acid (CAS No. 1777352-05-2)
In the realm of organic chemistry and pharmaceutical research, 2-(1-{cyclobutyl(methyl)carbamoylamino}cyclobutyl)acetic acid (CAS No. 1777352-05-2) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its cyclobutyl and carbamoylamino functional groups, represents a promising candidate for drug discovery and material science. Researchers are particularly interested in its molecular interactions and bioavailability, which are critical for developing novel therapeutics.
The synthetic pathway of 2-(1-{cyclobutyl(methyl)carbamoylamino}cyclobutyl)acetic acid involves multi-step organic reactions, including cyclobutane ring formation and carbamoylation. Its CAS No. 1777352-05-2 serves as a unique identifier in chemical databases, facilitating precise tracking in academic and industrial settings. The compound's acetic acid moiety further enhances its solubility, making it suitable for formulation studies.
Recent trends in AI-driven drug discovery have highlighted the importance of compounds like 2-(1-{cyclobutyl(methyl)carbamoylamino}cyclobutyl)acetic acid. Machine learning models often analyze its structural analogs to predict biological activity, addressing common search queries such as "how to optimize cyclobutyl-based drug candidates" or "role of carbamoylamino in medicinal chemistry." These topics align with the growing demand for computational chemistry solutions in pharmaceutical R&D.
From a green chemistry perspective, the synthesis of CAS No. 1777352-05-2 emphasizes atom economy and reduced waste generation, resonating with environmental concerns. Users frequently search for "sustainable synthesis of cyclobutyl derivatives," underscoring the need for eco-friendly methodologies. The compound's stability under physiological conditions also makes it a subject of interest in bioconjugation studies.
In summary, 2-(1-{cyclobutyl(methyl)carbamoylamino}cyclobutyl)acetic acid (CAS No. 1777352-05-2) exemplifies the intersection of structural innovation and practical utility. Its relevance to drug design, material science, and sustainable chemistry ensures its continued prominence in scientific discourse.
1777352-05-2 (2-(1-{cyclobutyl(methyl)carbamoylamino}cyclobutyl)acetic acid) Related Products
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)



